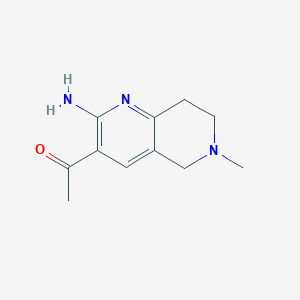

1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone

Description

Properties

CAS No. |

1447960-44-2 |

|---|---|

Molecular Formula |

C11H15N3O |

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-(2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-yl)ethanone |

InChI |

InChI=1S/C11H15N3O/c1-7(15)9-5-8-6-14(2)4-3-10(8)13-11(9)12/h5H,3-4,6H2,1-2H3,(H2,12,13) |

InChI Key |

SBVFNNONOQMPAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=C2CCN(CC2=C1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, starting with a naphthyridine derivative, the introduction of an amino group can be achieved through nucleophilic substitution reactions. The methyl group can be introduced via alkylation reactions, and the ketone functional group can be incorporated through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at C2 participates in nucleophilic substitution reactions. For example:

-

Reaction with alkyl halides : Forms N-alkylated derivatives under mild basic conditions (e.g., K₂CO₃/DMF at 85–100°C) .

-

Cyclocondensation with cyclic amines : Reacts with pyrrolidine or azepane to generate 1-amino-3-substituted derivatives (e.g., 2a , 2b ) .

Table 1: Substitution Reactions of the Amino Group

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyrrolidine | Reflux, EtOH, TEA | 1-Pyrrolidin-1-yl derivative | 68% | |

| Azepane | Reflux, EtOH, TEA | 1-Azepan-1-yl derivative | 72% |

Acylation and Ketone-Directed Reactions

The ethanone group undergoes typical ketone reactions:

-

Schiff base formation : Reacts with amines (e.g., hydrazine) to form hydrazones, as seen in the synthesis of carbohydrazide derivatives .

-

Michael addition : The ketone’s α,β-unsaturated system facilitates nucleophilic attack by thiols (e.g., 2-mercaptoethanol) under basic conditions .

Table 2: Reactions Involving the Ethanone Group

Smiles Rearrangement

The compound participates in Smiles rearrangements under alkaline conditions, forming fused heterocycles. For instance:

-

Formation of 1-amino-3-oxo derivatives : Treatment with NaOH/EtOH induces intramolecular cyclization to yield hexahydro-2,7-naphthyridines (4a , 4b ) with 80–85% efficiency .

Reductive Transformations

-

Catalytic hydrogenation : Reduces the tetrahydro-naphthyridine core to decahydro derivatives under H₂/Pd-C .

-

Transfer hydrogenation : Ruthenium-catalyzed asymmetric hydrogenation achieves enantioselective synthesis of chiral intermediates (e.g., 16 ) .

Equation 1: Asymmetric Hydrogenation

Cycloaddition and Annulation

-

Diels-Alder reactivity : The conjugated enone system engages in [4+2] cycloadditions with dienes, forming polycyclic frameworks .

-

Hoffmann elimination : In reactions with activated alkynes (e.g., phenylacetylene), Stevens rearrangements yield vinylated products (e.g., 4c ) .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl or acetic acid), the compound undergoes:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, studies have shown that 1,5-naphthyridine derivatives can act as antiproliferative agents against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Naphthyridine derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antibiotics. A study highlighted the effectiveness of certain naphthyridine derivatives against resistant strains of bacteria, suggesting their utility in treating infections that are difficult to manage with existing antibiotics .

Neuroprotective Effects

Research has also pointed to the neuroprotective effects of naphthyridine compounds. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress may contribute to their protective effects on neuronal cells .

Biological Research

Enzyme Inhibition Studies

1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone has been studied for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways. This property is particularly valuable in drug design where enzyme inhibition can lead to therapeutic benefits .

Drug Development

The compound serves as a scaffold for synthesizing new drugs. Its ability to form interactions with biological targets makes it a suitable candidate for developing novel pharmaceuticals. Researchers are exploring modifications to its structure to enhance efficacy and reduce toxicity .

Material Science

Organic Light Emitting Diodes (OLEDs)

In material science, naphthyridine derivatives are being explored for applications in OLED technology. Their electronic properties make them suitable for use as light-emitting materials in displays and lighting applications. The optimization of these compounds for improved efficiency and stability is an ongoing area of research .

Sensors and Semiconductors

The compound's unique electronic properties also lend themselves to applications in sensors and semiconductor devices. Research is focused on developing sensors that utilize naphthyridine derivatives for detecting environmental pollutants or biological markers due to their sensitivity and specificity .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its amino group can form hydrogen bonds with biological molecules, influencing their function. The ketone group can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the 1,6-Naphthyridine Family

The following compounds share the 1,6-naphthyridine scaffold but differ in substituents and saturation:

Key Observations :

Ethanone-Containing Heterocycles

Ethanone derivatives of related scaffolds exhibit distinct physicochemical and biological properties:

Biological Activity

1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone, a derivative of naphthyridine, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for various therapeutic properties.

Chemical Structure and Properties

The molecular formula for 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone is with a molecular weight of approximately 160.22 g/mol. The compound features a bicyclic structure that includes a naphthyridine core with an amino group and an ethanone moiety.

Biological Activities

Research indicates that naphthyridine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds similar to 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone have shown effectiveness against various bacterial and fungal strains. For instance, studies have highlighted the antibacterial properties against Gram-positive and Gram-negative bacteria .

- Antitumor Properties : Naphthyridine derivatives are known to inhibit cancer cell proliferation. For example, certain compounds have been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling. This inhibition can lead to reduced tumor growth and metastasis .

Table 1: Summary of Biological Activities

While detailed mechanisms specific to 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)ethanone remain under investigation, it is hypothesized that its biological activities may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The structural features allow for effective binding and modulation of these targets.

Case Studies

Several studies have explored the pharmacological potential of naphthyridine derivatives:

- Antibacterial Efficacy : A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the range of 10–50 µg/mL .

- Cancer Cell Studies : Research involving human breast cancer cell lines revealed that treatment with naphthyridine derivatives led to a decrease in cell viability by over 70% at concentrations of 50 µM after 48 hours .

- Enzyme Interaction : A recent investigation into the enzyme inhibition profile indicated that certain naphthyridine compounds could effectively inhibit the activity of protein kinases involved in tumor growth pathways .

Q & A

Q. Critical factors affecting efficiency :

- Solvent polarity : Xylene promotes dehydration in reflux conditions, while THF enhances nucleophilic substitution.

- Catalyst selection : BF3·Et2O improves cyclization but may increase side products.

- Temperature control : Higher temperatures (>120°C) risk decomposition but accelerate ring closure.

Basic: What spectroscopic techniques confirm the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy : 1H NMR confirms methyl group integration (δ ~2.3 ppm) and aromatic proton environments (δ 6.5–7.5 ppm). 13C NMR identifies the ketone carbonyl (δ ~200 ppm) and sp³ carbons in the tetrahydro ring .

- Mass spectrometry : HRMS provides exact mass verification (e.g., calculated [M+H]+ = 235.1422) .

- IR spectroscopy : Key stretches include C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .

- HPLC-UV : Purity >95% is achievable using a C18 column with acetonitrile/water gradients (λmax = 254 nm) .

Advanced: How can regioselective methylation at the 6-position be optimized?

Answer:

Regioselectivity is controlled by:

- Steric hindrance : Use of bulky bases (e.g., LiNPr2i) directs methylation to the less hindered 6-position over the 2-amino group .

- Pre-coordination : Lewis acids (e.g., BF3) pre-coordinate with the naphthyridine nitrogen, activating specific sites for alkylation.

- Kinetic control : Slow addition of MeI at 55°C minimizes over-alkylation. Computational modeling (DFT) of transition states can predict regiochemical outcomes.

Q. Example protocol :

Dissolve 5-benzyl intermediate in THF.

Add LiNPr2i at 70°C under N3.

Introduce MeI dropwise; monitor via TLC.

Quench with NH4Cl and purify via column chromatography (SiO2, hexane/EtOAc).

Advanced: How should researchers resolve contradictory literature data on synthetic yields?

Answer:

Discrepancies often arise from:

- Scale effects : Milligram-scale reactions may overreport yields due to incomplete purification.

- Moisture sensitivity : Hydrolysis of intermediates in non-anhydrous conditions reduces efficiency.

Q. Methodological resolution :

Reproduce reactions under inert atmosphere (glovebox).

Use in situ monitoring (e.g., ReactIR to track intermediate formation).

Compare purification methods: Recrystallization (EtOH/H2O) vs. flash chromatography.

Validate yields via quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced: What computational approaches predict the compound’s solubility and reactivity?

Answer:

- Solubility prediction : Calculate partition coefficients (LogP) using software like MarvinSuite. Experimental LogP ≈ 1.1 aligns with moderate aqueous solubility .

- Reactivity modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) identify nucleophilic sites. The 2-amino group shows higher Fukui indices, explaining its susceptibility to acylation .

- Degradation pathways : Molecular dynamics (MD) simulations in explicit solvent models predict hydrolysis of the ketone under acidic conditions (pH < 3) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at -20°C under argon.

- Photostability : UV-vis exposure (320–400 nm) for 48 hours reveals <5% degradation when protected by amber glass .

- Hygroscopicity : Dynamic vapor sorption (DVS) indicates 2% water uptake at 60% RH; use desiccants (silica gel) for long-term storage .

Advanced: What strategies enable selective functionalization of the 2-amino group?

Answer:

- Protection-deprotection : Boc-anhydride protects the amine (CH2Cl2, Et3N, 0°C), enabling subsequent ketone modifications. Deprotect with TFA/DCM (1:1) .

- Coupling reactions : Suzuki-Miyaura cross-coupling at the 3-position (using boronate esters) retains amine reactivity for later derivatization .

- Enzymatic catalysis : Lipases (e.g., CAL-B) selectively acylate the amine in biphasic systems (toluene/H2O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.